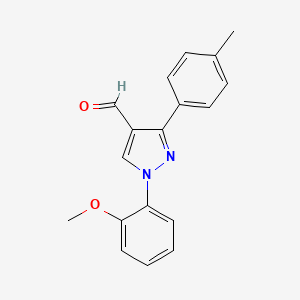![molecular formula C16H24BrNZn B14870579 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14870579.png)
4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and ability to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-bromomethylbenzene with 2,2,6,6-tetramethylpiperidine in the presence of a zinc reagent. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the zinc compound. The general reaction scheme is as follows:
4-bromomethylbenzene+2,2,6,6-tetramethylpiperidine+Zn→4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic substitution: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
科学的研究の応用
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of 4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Electrophilic centers: The organozinc intermediate targets electrophilic centers in organic molecules.
Reaction pathways: The compound follows typical organometallic reaction pathways, including oxidative addition and reductive elimination.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the piperidino group.
4-Methylphenylzinc Bromide: Similar but with a methyl group instead of the piperidino group.
4-(Dimethylamino)methylphenylzinc Bromide: Similar but with a dimethylamino group.
Uniqueness
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the 2,2,6,6-tetramethylpiperidino group, which enhances its reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly in forming complex molecules with high selectivity and yield.
特性
分子式 |
C16H24BrNZn |
|---|---|
分子量 |
375.7 g/mol |
IUPAC名 |
bromozinc(1+);2,2,6,6-tetramethyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C16H24N.BrH.Zn/c1-15(2)11-8-12-16(3,4)17(15)13-14-9-6-5-7-10-14;;/h6-7,9-10H,8,11-13H2,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZBXOPJKQUSCSGM-UHFFFAOYSA-M |
正規SMILES |
CC1(CCCC(N1CC2=CC=[C-]C=C2)(C)C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
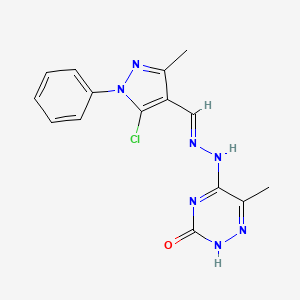


![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
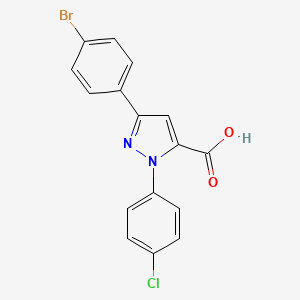
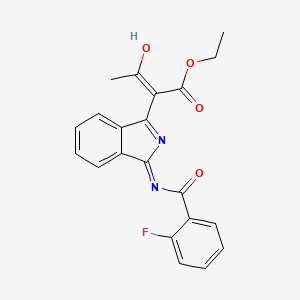
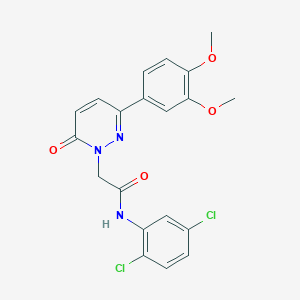
![[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870549.png)
![[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14870573.png)
